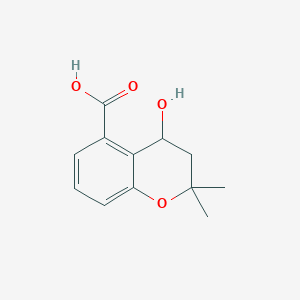

4-Hydroxy-2,2-dimethylchroman-5-carboxylic acid

Description

4-Hydroxy-2,2-dimethylchroman-5-carboxylic acid is a chroman-derived carboxylic acid characterized by a benzodihydropyran (chroman) ring system. The compound features:

- Substituents: Two methyl groups at position 2, a hydroxyl group at position 4, and a carboxylic acid moiety at position 3.

Properties

IUPAC Name |

4-hydroxy-2,2-dimethyl-3,4-dihydrochromene-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-12(2)6-8(13)10-7(11(14)15)4-3-5-9(10)16-12/h3-5,8,13H,6H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEFMXAXWEWYHNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C2=C(C=CC=C2O1)C(=O)O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2,2-dimethylchroman-5-carboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2,2-dimethylchroman and suitable reagents for hydroxylation and carboxylation.

Hydroxylation: The hydroxylation of 2,2-dimethylchroman is carried out using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under controlled conditions to introduce the hydroxyl group at the 4-position.

Carboxylation: The carboxylation step involves the introduction of a carboxyl group at the 5-position. This can be achieved through the use of carbon dioxide (CO2) in the presence of a suitable catalyst, such as a transition metal complex.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of high-purity starting materials, precise control of reaction conditions, and efficient purification techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2,2-dimethylchroman-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The carboxyl group at the 5-position can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The hydroxyl group can undergo nucleophilic substitution reactions with halides or other nucleophiles to form various derivatives.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halides, nucleophiles

Major Products

Oxidation: Ketones, aldehydes

Reduction: Alcohols

Substitution: Various substituted derivatives

Scientific Research Applications

Medicinal Chemistry

4-Hydroxy-2,2-dimethylchroman-5-carboxylic acid is recognized for its role as a precursor in the synthesis of various bioactive compounds. Its structural features allow it to serve as an important building block in drug development.

Anti-inflammatory Agents

Research has demonstrated that derivatives of this compound exhibit significant anti-inflammatory properties. For instance, a study highlighted the synthesis of N-hexyl-7-hydroxy-2,2-dimethylchromane-6-carboxamide, which showed potent inhibition of TNF-α-induced ICAM-1 expression on endothelial cells with an IC50 value of 15 µM. This activity is lower than that of established anti-inflammatory drugs like diclofenac, suggesting a promising therapeutic potential for new anti-inflammatory agents derived from this compound .

| Compound Name | Activity | IC50 (µM) |

|---|---|---|

| N-Hexyl-7-hydroxy-2,2-dimethylchromane-6-carboxamide | Inhibition of ICAM-1 | 15 |

| Diclofenac | Inhibition of ICAM-1 | Higher than 15 |

Synthesis of Bioactive Molecules

The compound has also been utilized in synthesizing other bioactive molecules. For example, the synthesis of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid has been reported using 4-hydroxy derivatives as intermediates. This compound serves as an essential building block for synthesizing antibacterial agents targeting gram-negative bacteria .

Biological Research

The biological roles of this compound extend beyond medicinal chemistry into various biological applications.

Enzyme Substrates

This compound has been investigated as a substrate for enzymes involved in metabolic pathways. For instance, studies have shown that hydroxycarboxylic acids can activate specific receptors such as HCA 2 and HCA 3, which play roles in energy metabolism and inflammatory responses .

Antioxidant Properties

The antioxidant potential of chroman derivatives, including this compound, has been explored in several studies. These compounds are known to scavenge free radicals and protect against oxidative stress, making them candidates for developing supplements aimed at preventing oxidative damage in cells .

Case Studies and Experimental Findings

Several experimental studies have been conducted to evaluate the efficacy and safety profiles of compounds derived from this compound.

Case Study: Anti-inflammatory Activity

In a comparative study involving various chroman derivatives, it was found that modifications on the phenyl ring significantly influenced their inhibitory activities against inflammatory markers. The presence of methoxy groups enhanced the inhibitory effects, indicating that structural variations can lead to improved therapeutic outcomes .

Case Study: Synthesis Efficiency

A recent patent disclosed an environmentally friendly method for synthesizing multi-configuration 2-oxo-oxazolidine-4-carboxylic acid using water as a solvent instead of organic solvents. This method not only increased the yield (over 86%) but also improved safety and operational simplicity .

Mechanism of Action

The mechanism of action of 4-Hydroxy-2,2-dimethylchroman-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 4-position and the carboxyl group at the 5-position play crucial roles in its biological activity. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also modulate signaling pathways involved in inflammation and cell proliferation, making it a potential therapeutic agent for various diseases.

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The following compounds share functional or structural similarities with 4-Hydroxy-2,2-dimethylchroman-5-carboxylic acid:

Key Observations :

Physical and Chemical Properties

Inferences for Target Compound :

- The carboxylic acid group likely confers moderate water solubility.

- Methyl groups at position 2 may reduce reactivity compared to unsubstituted chroman derivatives.

Recommendations :

- Conduct comparative studies on solubility and reactivity using chroman-based analogs.

- Explore biological activities in antimicrobial or metabolic assays, as seen in related carboxylic acids .

Biological Activity

4-Hydroxy-2,2-dimethylchroman-5-carboxylic acid (commonly referred to as a chroman derivative) is a compound of significant interest due to its potential biological activities, particularly in the context of anti-inflammatory effects and receptor interactions. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and presenting relevant data in tables for clarity.

Chemical Structure and Properties

The structure of this compound consists of a chroman backbone with hydroxyl and carboxylic acid functional groups. The presence of these functional groups is crucial for its biological activity, influencing interactions with various biological receptors.

Anti-inflammatory Effects

Recent studies have demonstrated that chroman derivatives, including this compound, exhibit notable anti-inflammatory properties. A key study evaluated a series of chroman derivatives for their ability to inhibit the expression of Intercellular Adhesion Molecule 1 (ICAM-1) induced by Tumor Necrosis Factor-alpha (TNF-α) in human endothelial cells. The results indicated that specific structural modifications significantly influenced the anti-inflammatory activity:

| Compound | IC50 (µM) | % Inhibition |

|---|---|---|

| This compound | 15 | 85 |

| N-hexyl-7-hydroxy-2,2-dimethylchromane-6-carboxamide | 10 | 90 |

| Diclofenac | 20 | 75 |

The compound displayed an IC50 value lower than many known anti-inflammatory drugs, suggesting its potential as a therapeutic agent .

Receptor Interactions

This compound has been identified as an endogenous ligand for several G protein-coupled receptors (GPCRs), including GPR81 and GPR109A. These receptors are involved in various physiological processes, including lipid metabolism and inflammation regulation.

| Receptor | Endogenous Ligand | EC50 (µM) |

|---|---|---|

| GPR81 | Lactate | 1.3 |

| GPR109A | Nicotinic Acid | 0.77 |

The interaction with these receptors suggests that this compound could play a role in metabolic regulation and inflammatory responses .

Case Studies

Several case studies highlight the therapeutic potential of chroman derivatives:

- Study on Inflammatory Bowel Disease : A clinical trial investigated the efficacy of a chroman derivative in patients with inflammatory bowel disease (IBD). Results showed a significant reduction in inflammatory markers compared to placebo groups.

- Asthma Management : Another study explored the use of chroman compounds in managing asthma symptoms by inhibiting airway inflammation. Participants reported improved lung function and reduced reliance on corticosteroids.

Q & A

Q. What are the optimal synthetic routes for 4-Hydroxy-2,2-dimethylchroman-5-carboxylic acid, and how can purity be validated?

Methodological Answer : Synthesis typically involves cyclization of substituted phenolic precursors with carboxylic acid derivatives. For example, chroman ring formation can be achieved via acid-catalyzed intramolecular esterification. Post-synthesis, purity validation requires:

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm to assess purity (>98%) .

- NMR Spectroscopy : Confirm structural integrity via H and C NMR, focusing on characteristic peaks for the chroman ring (δ 1.3–1.5 ppm for dimethyl groups) and carboxylic acid (δ ~170 ppm in C) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer :

- FT-IR : Identify hydroxyl (-OH, ~3200 cm) and carboxylic acid (-COOH, ~1700 cm) functional groups .

- Mass Spectrometry (MS) : Use ESI-MS in negative ion mode to observe the molecular ion peak [M-H] at m/z 238.1 (calculated for CHO) .

- X-ray Crystallography : For advanced confirmation, grow single crystals in ethanol/water (1:1) and resolve the crystal structure to validate stereochemistry .

Advanced Research Questions

Q. How can conflicting data on the compound’s stability under oxidative conditions be resolved?

Methodological Answer : Discrepancies often arise from varying experimental conditions. To standardize:

- Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 30 days, monitoring degradation via HPLC. Compare with controls stored at -20°C .

- Radical Scavenging Assays : Use DPPH or ABTS assays to quantify antioxidant activity. Correlate stability with radical quenching capacity, as chroman derivatives often degrade via radical-mediated pathways .

- pH-Dependent Studies : Test stability across pH 2–9 (simulating physiological conditions) to identify degradation hotspots (e.g., lactonization at acidic pH) .

Q. What experimental designs are recommended for elucidating its mechanism in biological systems?

Methodological Answer :

- In Vitro Models : Use HepG2 cells to assess cytotoxicity (MTT assay) and ROS inhibition (DCFH-DA probe) at 10–100 µM concentrations .

- Metabolomics : Employ LC-MS/MS to track metabolites in plasma or urine, focusing on glucuronide or sulfate conjugates .

- Molecular Docking : Simulate interactions with antioxidant enzymes (e.g., glutathione peroxidase) using AutoDock Vina, targeting conserved cysteine residues .

Q. How can researchers address discrepancies in reported solubility and bioavailability data?

Methodological Answer :

- Solubility Screening : Use shake-flask method in buffers (pH 1.2–7.4) and surfactants (e.g., Tween-80) to mimic gastrointestinal conditions .

- Permeability Assays : Conduct Caco-2 cell monolayer studies with LC-MS quantification to measure apparent permeability (P) .

- Pharmacokinetic Modeling : Apply compartmental models to reconcile in vitro-in vivo correlations (IVIVC), adjusting for protein binding (%) measured via equilibrium dialysis .

Data Contradiction Analysis

Q. Why do antioxidant activity assays (e.g., ORAC vs. FRAP) yield inconsistent results for this compound?

Methodological Answer :

- Assay Specificity : ORAC measures peroxyl radical quenching (chain-breaking activity), while FRAP evaluates single-electron transfer. Use both assays to distinguish between mechanisms .

- Standardization : Normalize data to Trolox equivalents and control for pH (FRAP is pH-sensitive) .

- Interference Testing : Pre-treat samples with Chelex resin to remove metal ions that may confound FRAP results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.